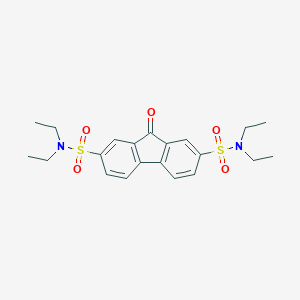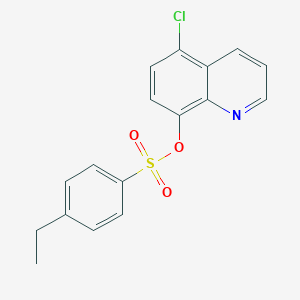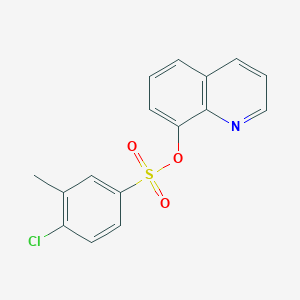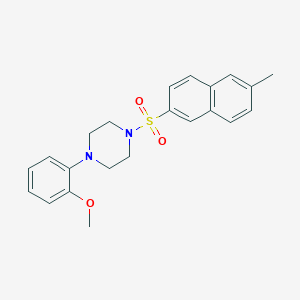![molecular formula C20H25BrN2O4S B346612 1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2,6-dimethylphenyl)piperazine CAS No. 694468-73-0](/img/structure/B346612.png)
1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2,6-dimethylphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2,6-dimethylphenyl)piperazine, commonly known as BODIPY, is a fluorescent dye that is widely used in scientific research. It is a complex molecule that has a unique structure and properties, making it useful in various fields of research.
Mecanismo De Acción
The mechanism of action of BODIPY is based on its unique structure and properties. BODIPY is a fluorophore, which means that it absorbs light at a specific wavelength and emits light at a different wavelength. The absorption and emission spectra of BODIPY can be tuned by modifying its structure, making it useful in various applications. BODIPY's fluorescence is also sensitive to its environment, such as pH and polarity, making it useful in sensing applications.
Biochemical and Physiological Effects:
BODIPY is generally considered to be safe and non-toxic to cells and organisms. It has been used in various in vitro and in vivo studies without any adverse effects. BODIPY is also biocompatible, meaning that it can be used in biological systems without causing any harm. However, it is important to note that the concentration of BODIPY used in experiments should be carefully controlled, as high concentrations can interfere with biological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BODIPY has several advantages for lab experiments. It is highly photostable, meaning that it can be used for long-term imaging studies without losing its fluorescence. It is also highly sensitive, making it useful for detecting low concentrations of biological molecules. However, BODIPY has some limitations, such as limited tissue penetration and sensitivity to environmental factors, such as pH and temperature.
Direcciones Futuras
There are several future directions for BODIPY research. One area of interest is the development of new BODIPY derivatives with improved properties, such as increased photostability and sensitivity. Another area of research is the application of BODIPY in disease diagnosis and treatment, such as cancer imaging and drug delivery. BODIPY can also be used in combination with other imaging techniques, such as magnetic resonance imaging (MRI) and positron emission tomography (PET), to improve imaging sensitivity and specificity.
Conclusion:
In conclusion, BODIPY is a versatile fluorescent dye that has numerous applications in scientific research. Its unique structure and properties make it useful in various fields of research, such as cellular imaging, drug discovery, and disease diagnosis. While BODIPY has some limitations, its advantages make it a valuable tool for scientists and researchers. Further research is needed to explore the full potential of BODIPY in various applications.
Métodos De Síntesis
The synthesis of BODIPY involves the reaction of a sulfonyl chloride with a piperazine derivative. The reaction is carried out under specific conditions, and the product is purified using various techniques, such as column chromatography and recrystallization. The yield of the synthesis process is usually high, and the purity of the product is excellent.
Aplicaciones Científicas De Investigación
BODIPY has a wide range of applications in scientific research. It is commonly used as a fluorescent probe to detect and visualize biological molecules, such as proteins, nucleic acids, and lipids. It is also used in cellular imaging and drug discovery research. BODIPY is particularly useful in live-cell imaging studies, as it is highly photostable, and its fluorescence is resistant to photobleaching.
Propiedades
IUPAC Name |
1-(4-bromo-2,5-dimethoxyphenyl)sulfonyl-4-(2,6-dimethylphenyl)piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BrN2O4S/c1-14-6-5-7-15(2)20(14)22-8-10-23(11-9-22)28(24,25)19-13-17(26-3)16(21)12-18(19)27-4/h5-7,12-13H,8-11H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMQMPFKPIFGKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)OC)Br)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2,6-dimethylphenyl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-(Diphenylmethyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine](/img/structure/B346589.png)


![1-[(4-Iodophenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B346592.png)

![2-{4-[(3,4-Dichlorophenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B346599.png)
